molecular formula C18H28N2O3 B4998644 N,N-diethyl-1-[(4-hydroxy-3-methoxyphenyl)methyl]piperidine-3-carboxamide

N,N-diethyl-1-[(4-hydroxy-3-methoxyphenyl)methyl]piperidine-3-carboxamide

Cat. No.: B4998644
M. Wt: 320.4 g/mol
InChI Key: NCHZHXSMIGSILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-1-[(4-hydroxy-3-methoxyphenyl)methyl]piperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group and a phenyl ring bearing hydroxy and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1-[(4-hydroxy-3-methoxyphenyl)methyl]piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine derivative reacts with an appropriate carboxylic acid derivative.

    Attachment of the Phenyl Ring: The phenyl ring with hydroxy and methoxy substituents is attached through a nucleophilic substitution reaction, often involving a halogenated phenyl derivative and the piperidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or organolithium compounds.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N,N-diethyl-1-[(4-hydroxy-3-methoxyphenyl)methyl]piperidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Pharmacology: Research focuses on its interaction with biological targets, such as receptors and enzymes.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-diethyl-1-[(4-hydroxy-3-methoxyphenyl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-4-hydroxy-3-methoxybenzamide: Similar structure but lacks the piperidine ring.

    Vanillic Acid Diethylamide: Contains a similar phenyl ring with hydroxy and methoxy substituents but differs in the amide linkage.

Uniqueness

N,N-diethyl-1-[(4-hydroxy-3-methoxyphenyl)methyl]piperidine-3-carboxamide is unique due to the presence of both the piperidine ring and the substituted phenyl ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets that are not possible with simpler analogs.

Properties

IUPAC Name

N,N-diethyl-1-[(4-hydroxy-3-methoxyphenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-4-20(5-2)18(22)15-7-6-10-19(13-15)12-14-8-9-16(21)17(11-14)23-3/h8-9,11,15,21H,4-7,10,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHZHXSMIGSILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.